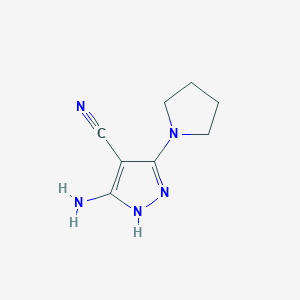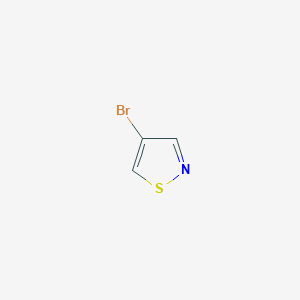
4-Bromoisothiazole
描述
4-Bromoisothiazole is a heterocyclic organic compound with the molecular formula C3H2BrNS. It is characterized by the presence of a bromine atom attached to the fourth position of an isothiazole ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
Target of Action
Isothiazoles, a class of compounds to which 4-bromoisothiazole belongs, have been found to be involved in various biological activities
Mode of Action
Isothiazoles are known to interact with their targets in a variety of ways, depending on the specific compound and target . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isothiazoles have been found to be involved in a wide range of selective transformations . The downstream effects of these transformations depend on the specific isothiazole compound and the biochemical pathway in which it is involved.
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact its bioavailability.
Result of Action
Isothiazoles have been found to exhibit high biological activity and can be used as effective new drugs and plant protection chemicals .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
4-Bromoisothiazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with histone acetyltransferases (HATs) such as Tip60 and p300, inhibiting their activity . This interaction is crucial as HATs are involved in the acetylation of histones, which in turn regulates gene expression. By inhibiting these enzymes, this compound can modulate gene expression and influence various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit cellular proliferation in prostate cancer cell lines by inducing apoptosis through the activation of caspase 3 and caspase 9 . Additionally, this compound affects cell signaling pathways by decreasing the levels of androgen receptor, prostate-specific antigen, p53, and p21 proteins. These changes highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of histone acetyltransferases by binding to their active sites, preventing the acetylation of histones . This inhibition leads to changes in gene expression, which can result in altered cellular functions. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of reactive intermediates, which may contribute to its cytotoxic effects. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it exerts its effects on gene expression by inhibiting histone acetyltransferases. This localization is essential for its role in modulating cellular functions and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromoisothiazole can be synthesized through several methods. One common approach involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis(3-bromoisothiazole-4-carbonitrile) in varying yields . Another method involves the use of thiohydroxylamine and metal-catalyzed approaches to deliver densely decorated isothiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The organic phases are washed with sodium hydroxide to adjust the pH, dried over anhydrous sodium sulfate, and purified by distillation .
化学反应分析
Types of Reactions: 4-Bromoisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isothiazole ring.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of novel heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Palladium-catalyzed cross-coupling reactions using reagents like palladium(II) acetate and iron(III) bromide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted isothiazoles and other heterocyclic compounds with potential biological activity .
科学研究应用
4-Bromoisothiazole has a wide range of applications in scientific research:
相似化合物的比较
4-Bromoisothiazole can be compared with other similar compounds such as:
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in a 1,2-relationship.
Brominated Heterocycles: Compounds like 4-bromoimidazole and 4-bromopyrazole, which also contain bromine atoms and exhibit unique reactivity and biological properties.
This compound stands out due to its specific substitution pattern and the unique reactivity of the isothiazole ring, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-bromo-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKUQWKQVTDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409450 | |
| Record name | 4-BROMOISOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-77-0 | |
| Record name | 4-BROMOISOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-isothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


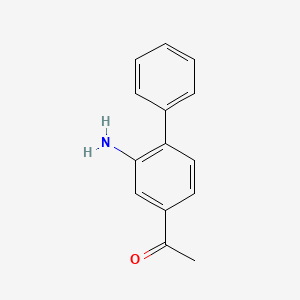
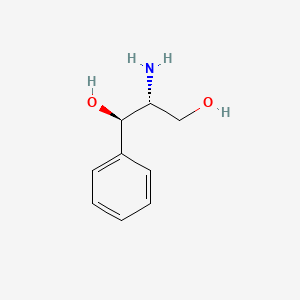
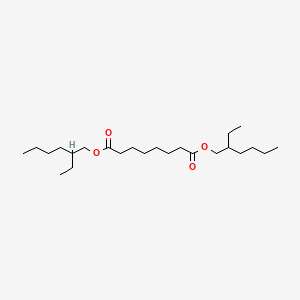
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)
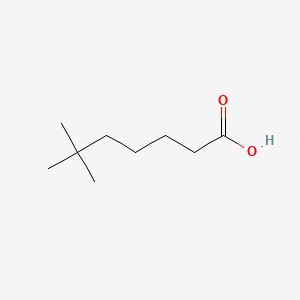
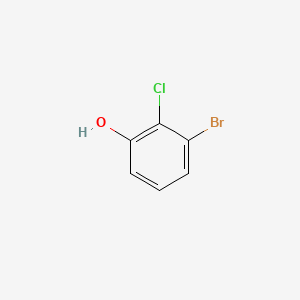
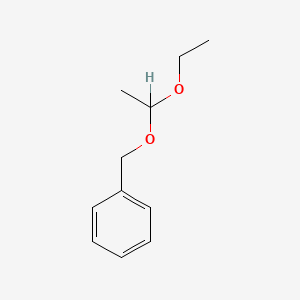

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)
